1-Arachidonoyl Glycerol-d8
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Overview
Description
1-Arachidonoyl glycerol-d8 (1-AG-d8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions of the arachidonic acid moiety. It is intended for use as an internal standard for the quantification of 1-AG by GC- or LC-MS. 1-AG is a weak cannabinoid (CB1) receptor agonist and may have other pharmacologic properties. 1-AG is an isomer of 2-AG. 2- AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1(3)-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency.
Scientific Research Applications
1. Assays for Monoacylglycerol Lipase Activity
1-Arachidonoyl Glycerol-d8 has been instrumental in developing stable-isotope GC-MS and LC-MS/MS assays for measuring monoacylglycerol lipase (MAGL) activity. MAGL inactivates 2-arachidonoyl glycerol (2AG) by hydrolyzing it into arachidonic acid (AA) and glycerol, influencing cannabinoid receptor activities. These assays, using deuterium-labeled 2AG (d8-2AG), enable reliable measurement of MAGL activity, critical for understanding its role in the brain and liver, and in producing pro-inflammatory prostaglandins (Kayacelebi et al., 2017).
2. Studying Endocannabinoid Potentiation
Research on 1-Arachidonoyl Glycerol-d8 contributes to understanding the 'entourage effect' in endocannabinoids. Studies indicate that certain endogenous 2-acyl-glycerols, which do not directly activate cannabinoid receptors, can significantly enhance the activity of 2-arachidonoyl glycerol in various biological processes, such as inhibiting adenylyl cyclase and affecting motor behavior in mice (Ben-Shabat et al., 1998).
3. Exploring Antinociceptive Effects
1-Arachidonoyl Glycerol-d8 has been used to investigate the antinociceptive effects of 2-arachidonoyl glycerol, particularly in understanding how it mediates pain relief through cannabinoid CB2 receptors. This research is pivotal in exploring pain management strategies in clinical settings (Guindon et al., 2007).
4. Analyzing Endocannabinoid Levels in Plasma
The determination of endocannabinoids in human plasma, including 1-arachidonoyl glycerol, is crucial for investigating their roles in diseases like Alzheimer's, multiple sclerosis, and cancer. Accurate quantification and understanding of these substances' stability and changes during storage are vital for their potential use as biomarkers (Gurke et al., 2019).
5. Investigating Hypotensive Properties
Studies using 1-Arachidonoyl Glycerol-d8 have demonstrated its role in enhancing the production of 2-arachidonoyl glycerol in rat aorta, indicating its potential as a hypotensive factor. This research offers insights into developing treatments for hypertension and related cardiovascular disorders (Mechoulam et al., 1998).
properties
Product Name |
1-Arachidonoyl Glycerol-d8 |
---|---|
Molecular Formula |
C23H30D8O4 |
Molecular Weight |
386.6 |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
InChI Key |
DCPCOKIYJYGMDN-FBFLGLDDSA-N |
SMILES |
O=C(OCC(CO)O)CCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCCC |
synonyms |
1-AG-d8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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